molecular formula C17H15N3O4 B4565486 (2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile

(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B4565486
M. Wt: 325.32 g/mol
InChI Key: YCLODXGWWLZAPV-KAMYIIQDSA-N
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Description

(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that features a furan ring substituted with a morpholine group, a nitrophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine group: This step might involve nucleophilic substitution reactions where a morpholine derivative is introduced to the furan ring.

    Addition of the nitrophenyl group: This can be done through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the nitrile group: This step might involve the use of cyanation reactions, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the morpholine group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation could be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to various oxidized products.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored as potential drug candidates, particularly if they exhibit significant biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[5-(piperidin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2E)-3-[5-(morpholin-4-yl)thiophene-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The presence of the morpholine group and the specific arrangement of the furan and nitrophenyl groups might confer unique chemical and biological properties to (2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile, distinguishing it from similar compounds.

Properties

IUPAC Name

(E)-3-(5-morpholin-4-ylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c18-12-14(13-1-3-15(4-2-13)20(21)22)11-16-5-6-17(24-16)19-7-9-23-10-8-19/h1-6,11H,7-10H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLODXGWWLZAPV-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile
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(2E)-3-[5-(morpholin-4-yl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile

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